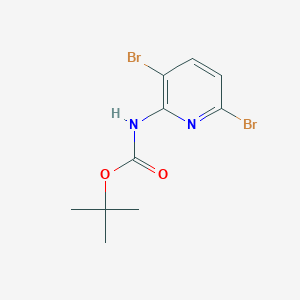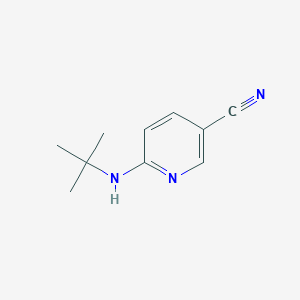
(4-Amino-1,3-phenylene)dimethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-1,3-phenylene)dimethanol hydrochloride is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol . It is a derivative of phenylene with amino and dimethanol functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,3-phenylene)dimethanol hydrochloride typically involves the reaction of 4-nitrobenzyl alcohol with reducing agents to form 4-aminobenzyl alcohol. This intermediate is then further reacted with formaldehyde under acidic conditions to yield (4-Amino-1,3-phenylene)dimethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1,3-phenylene)dimethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenylene derivatives .
Scientific Research Applications
(4-Amino-1,3-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Amino-1,3-phenylene)dimethanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the dimethanol groups can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1,3-phenylene)dimethanol: Similar in structure but with the amino group in a different position.
(4-Amino-1,2-phenylene)dimethanol: Another isomer with different reactivity due to the position of functional groups.
Uniqueness
(4-Amino-1,3-phenylene)dimethanol hydrochloride is unique due to its specific functional group arrangement, which provides distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
[4-amino-3-(hydroxymethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,10-11H,4-5,9H2;1H |
InChI Key |
AZTBTFUVWUCWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)
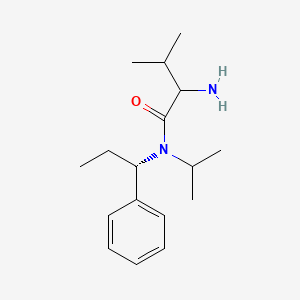

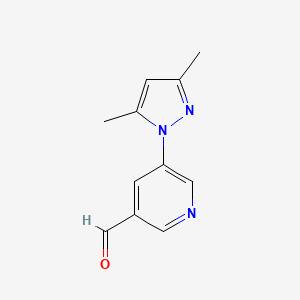
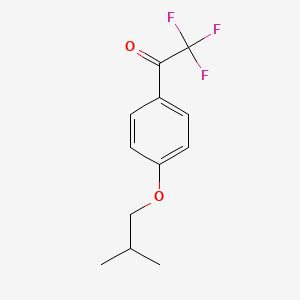
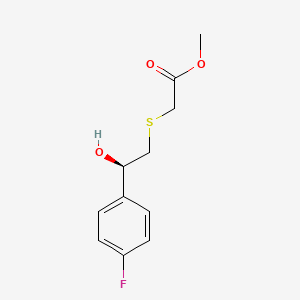
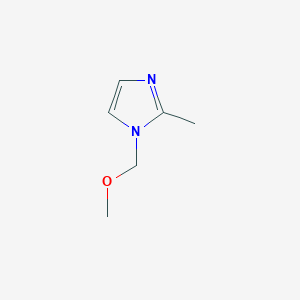
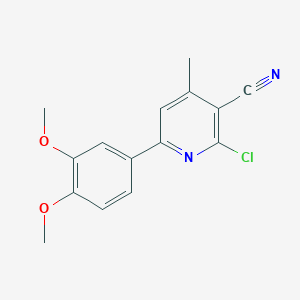
![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
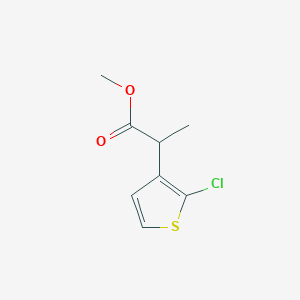
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
